

Spectroscopic Data of Cyclopentenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclopentenol

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This technical guide provides a comprehensive overview of the spectroscopic data for **cyclopentenol**, a cyclic alcohol with importance in organic synthesis. Due to the existence of positional isomers, this guide will focus on the available data for 1-**cyclopentenol**, 2-cyclopenten-1-ol, and 3-cyclopenten-1-ol, presenting their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended to serve as a valuable resource for the identification, characterization, and utilization of these compounds in research and development.

Spectroscopic Data Summary

The spectroscopic data for the isomers of **cyclopentenol** are summarized below. It is important to note that 1-**cyclopentenol** is an enol and is expected to be a transient species, likely existing in equilibrium with its keto tautomer, cyclopentanone. Therefore, obtaining and characterizing pure 1-**cyclopentenol** is challenging, and its spectroscopic data is sparse.

2-Cyclopenten-1-ol

Structure:

¹H NMR (Proton NMR) Spectroscopic Data

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H1	~4.8	m	
H2	~5.8	m	
H3	~5.9	m	
H4	~2.3	m	
H5	~1.6	m	
OH	Variable	br s	

¹³C NMR (Carbon NMR) Spectroscopic Data[1][2]

Carbon	Chemical Shift (δ) ppm
C1	~75
C2	~135
C3	~132
C4	~32
C5	~30

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group	Description
~3350	O-H	Alcohol, H-bonded, broad
~3050	=C-H	Alkene, C-H stretch
~2950	-C-H	Alkane, C-H stretch
~1650	C=C	Alkene, C=C stretch
~1050	C-O	Alcohol, C-O stretch

Mass Spectrometry (MS) Data

m/z	Interpretation
84	[M] ⁺ (Molecular Ion)
83	[M-H] ⁺
66	[M-H ₂ O] ⁺
55	
41	
39	

3-Cyclopenten-1-ol

Structure:

¹H NMR (Proton NMR) Spectroscopic Data

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H1	~4.6	m	
H2, H3	~5.7	s	
H4, H5	~2.5	m	
OH	Variable	br s	

¹³C NMR (Carbon NMR) Spectroscopic Data

Carbon	Chemical Shift (δ) ppm
C1	~73
C2, C5	~38
C3, C4	~130

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group	Description
~3350	O-H	Alcohol, H-bonded, broad
~3060	=C-H	Alkene, C-H stretch
~2930	-C-H	Alkane, C-H stretch
~1615	C=C	Alkene, C=C stretch
~1040	C-O	Alcohol, C-O stretch

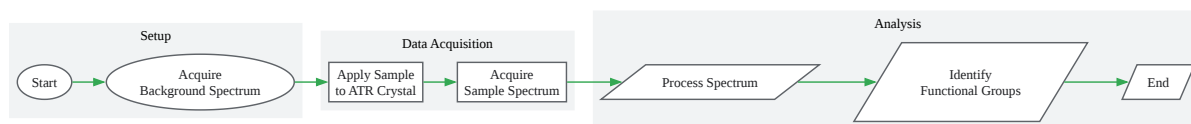
Mass Spectrometry (MS) Data

m/z	Interpretation
84	[M] ⁺ (Molecular Ion)
66	[M-H ₂ O] ⁺
55	
41	
39	

1-Cyclopentenol

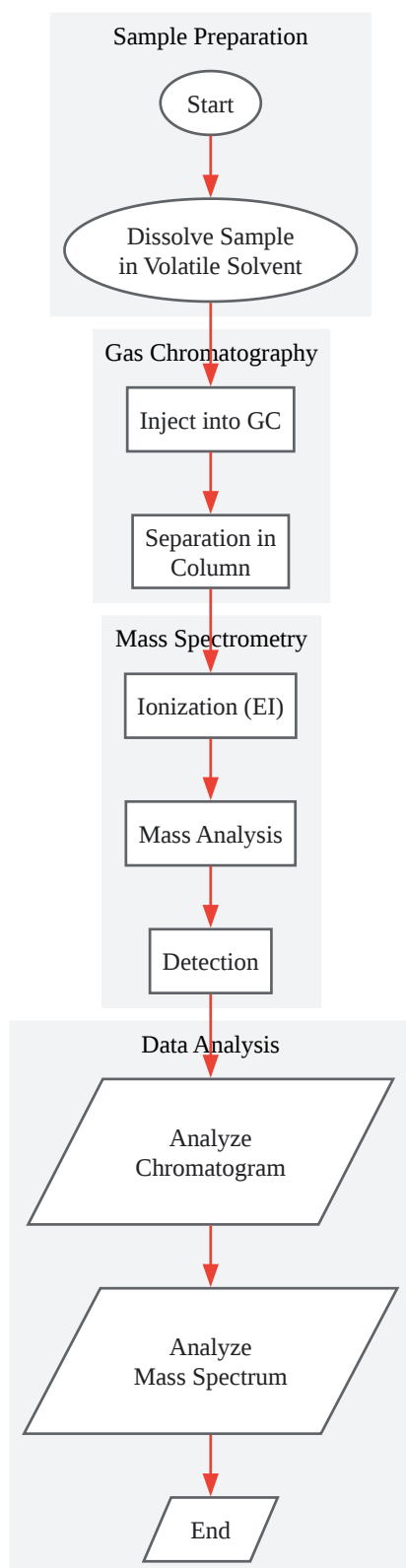
Structure and Tautomerism: 1-**Cyclopentenol** is the enol tautomer of cyclopentanone. The equilibrium generally favors the more stable keto form.

Caption: Workflow for NMR Spectroscopy.



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Caption: Workflow for IR Spectroscopy (ATR Method).



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References

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